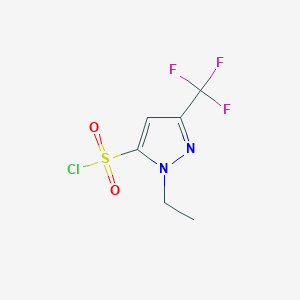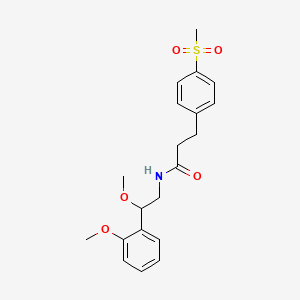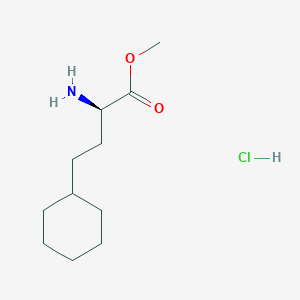
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, also known as EFPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields. EFPC is a sulfonyl chloride derivative of pyrazole, which has a trifluoromethyl group attached to the pyrazole ring. This compound has shown promising results in various scientific applications, including medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is not fully understood. However, it is believed that the compound interacts with various enzymes and proteins in the body, leading to its biological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antiviral properties, inhibiting the replication of certain viruses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been shown to have antiviral properties, inhibiting the replication of certain viruses. In addition, this compound has been shown to have anti-inflammatory properties, which may make it a useful tool in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is its versatility. It can be used in a wide range of scientific applications, including medicinal chemistry, organic synthesis, and material science. This compound is also relatively easy to synthesize and handle, making it a popular choice for researchers. However, this compound is highly reactive and requires careful handling. It is also important to note that the biological effects of this compound are not fully understood, and further research is needed to fully explore its potential applications.
Future Directions
There are several future directions for research on 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride. One potential application is in the development of new drugs. This compound has shown promising results in inhibiting the growth of various microorganisms, making it a potential candidate for the development of new antibiotics and antifungal agents. This compound may also have applications in the treatment of inflammatory diseases, due to its anti-inflammatory properties. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science. Overall, this compound is a promising compound that has the potential to have a significant impact in various scientific fields.
Synthesis Methods
The synthesis of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves the reaction of 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The resulting product is a white crystalline solid that is highly reactive and requires careful handling.
Scientific Research Applications
1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. This compound has also been studied for its potential use as a reagent in organic synthesis, where it can be used to introduce sulfonyl chloride groups into various organic molecules. This compound has also been used in material science, where it has been shown to have potential applications in the development of new polymers and materials.
properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)pyrazole-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)3-4(11-12)6(8,9)10/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEFWUROVURYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)

![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)


![3-[5-(3-Bromophenyl)-2-furanyl]-2-cyano-N-methyl-2-propenamide](/img/structure/B2843367.png)
![3-(3-chlorobenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2843373.png)
![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)


![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)

![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
